molecular formula C12H13NO3S B14897667 2-(Cyclopropanecarboxamido)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid

2-(Cyclopropanecarboxamido)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid

Cat. No.: B14897667
M. Wt: 251.30 g/mol
InChI Key: KPAPECLGCAJSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropanecarboxamido)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The unique structure of this compound makes it a subject of interest for researchers exploring its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(Cyclopropanecarboxamido)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and thioglycolic acid derivatives under basic conditions .

Industrial Production Methods

Industrial production of thiophene derivatives may utilize metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K as thiol surrogates . These methods are designed to be environmentally sustainable and efficient, providing high yields of the desired thiophene compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropanecarboxamido)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides, while substitution reactions can produce various substituted thiophenes .

Scientific Research Applications

2-(Cyclopropanecarboxamido)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopropanecarboxamido)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene derivatives act as inhibitors of enzymes like IKB kinase β (IKKβ), which plays a role in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropanecarboxamido)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid is unique due to its specific structure, which includes a cyclopropanecarboxamido group and a dihydro-cyclopenta[b]thiophene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

2-(cyclopropanecarbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid

InChI

InChI=1S/C12H13NO3S/c14-10(6-4-5-6)13-11-9(12(15)16)7-2-1-3-8(7)17-11/h6H,1-5H2,(H,13,14)(H,15,16)

InChI Key

KPAPECLGCAJSIC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)O)NC(=O)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.